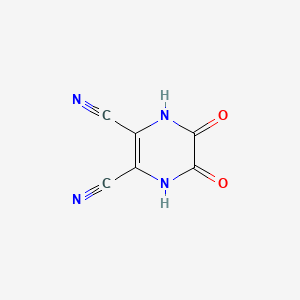

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile

Overview

Description

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile is a chemical compound that has been studied in various contexts due to its unique structural and chemical properties. It serves as a precursor and intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and material science.

Synthesis Analysis

The compound can be synthesized through a reaction involving 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, which leads to the formation of derivatives through a double Michael reaction followed by cyclization to the cyano group. The structure of the product was established by X-ray crystallography (Tominaga et al., 1997).

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed through X-ray diffraction, highlighting the donor-acceptor type arrangement of planar molecules in uniform parallel stacks, which is crucial for understanding the electronic and spatial configuration of the compound (Mørkved et al., 2007).

Chemical Reactions and Properties

Various chemical reactions involving this compound derivatives have been explored, including one-pot, multicomponent reactions that result in highly substituted derivatives. These reactions are facilitated by specific catalysts and solvent conditions, illustrating the compound's versatility in organic synthesis (Shaabani et al., 2007).

Scientific Research Applications

Crystal Engineering and Supramolecular Structures

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile (H2tdpd) has significant applications in crystal engineering and the development of supramolecular structures. Its ability to form hydrogen bonds is pivotal in directing the supramolecular architecture of metal complexes. For instance, the coordination polymers synthesized using H2tdpd exhibit complex structural transformations. These transformations are influenced by temperature changes, which lead to the transition from one-dimensional chain structures to two-dimensional sheet structures in certain conditions. The reversible nature of these structural changes in some cases highlights the dynamic and responsive nature of these materials, which can be crucial for applications in material science and nanotechnology (Kumagai et al., 2018).

Metal-Assembled Complexes and Magnetic Properties

H2tdpd is also instrumental in the formation of metal-assembled complexes. These complexes demonstrate unique magnetic properties due to the antiferromagnetic couplings between metal ions. The studies on such complexes reveal insights into the interplay between molecular structure and magnetic behavior, which is of great interest in the field of magnetochemistry and could potentially lead to applications in magnetic storage media, sensors, and spintronic devices (Adachi et al., 2002).

Polymer Synthesis

The compound is also a valuable intermediate in the synthesis of various polymers. Its reactions with different compounds have led to the development of high-melting polyamides with good heat stability. These polyamides find applications in areas requiring materials with high thermal resistance and stability. Additionally, the reactions of H2tdpd with other compounds have been explored to create novel polyurea and other polymeric materials, suggesting its versatility in polymer chemistry (MacDonald et al., 1974).

Mechanism of Action

Mode of Action

It has been reported that the compound can form a salt via hydrogen bonding interactions . This suggests that it may interact with its targets through similar mechanisms, potentially altering their function or activity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

properties

IUPAC Name |

5,6-dioxo-1,4-dihydropyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4O2/c7-1-3-4(2-8)10-6(12)5(11)9-3/h(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVDGBINMCDFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NC(=O)C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36023-64-0 | |

| Record name | 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile interact with metal ions?

A: this compound, often deprotonated to its dianionic form (tdpd2−), acts as a bridging ligand, coordinating to metal ions like copper(II), manganese(II), and zinc(II). This interaction forms the basis for constructing one-dimensional and two-dimensional coordination polymers. [, , , ] For example, in the presence of pyrazine, it forms complexes like {[M(H2O)4(pyz)][M(tdpd)2(pyz)]·6(H2O)}n, where M can be Co or Zn. []

Q2: What role does hydrogen bonding play in the supramolecular structures formed by this compound?

A: Hydrogen bonding is crucial in directing the self-assembly of supramolecular structures involving this compound. The molecule can participate in triple hydrogen bond formations. When combined with molecules containing complementary hydrogen bonding sites, like melamine, it creates robust and predictable supramolecular architectures. [, ]

Q3: Has this compound been used in the synthesis of polymers beyond coordination polymers?

A: Yes, this compound serves as a valuable precursor in polyamide synthesis. [] Its dicarbonitrile functionality enables polymerization with diamines, yielding high-melting polyamides with potentially valuable thermal properties.

Q4: Are there any studies investigating the magnetic properties of complexes containing this compound?

A: Research indicates that copper(II) coordination polymers incorporating this compound exhibit antiferromagnetic coupling between the copper(II) ions. [] This suggests potential applications in the field of magnetic materials. Furthermore, in-situ magnetic susceptibility measurements have been used to study the structural transformations of cobalt complexes with this compound and pyrazine ligands. []

Q5: What analytical techniques are commonly employed to characterize this compound and its complexes?

A: Single-crystal X-ray diffraction plays a critical role in determining the crystal structures of this compound-containing complexes. [, , , , , ] Additionally, techniques like powder X-ray diffraction are used to study structural transformations and identify different phases. [] Magnetic susceptibility measurements provide insights into magnetic properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.1]octane-2-carboxylic acid, 2-amino-](/img/structure/B1221738.png)

![N-(2,4-diaminoquinazolin-6-yl)-N-[[4-[[(2,4-diaminoquinazolin-6-yl)-formylamino]methyl]phenyl]methyl]formamide](/img/structure/B1221741.png)

![(6R)-7,9-Dibromo-N-[3-[2,6-dibromo-4-[2-[[(6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1221743.png)